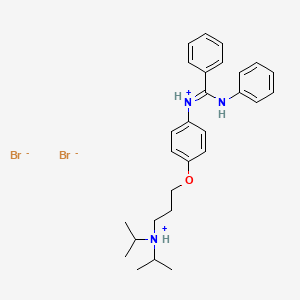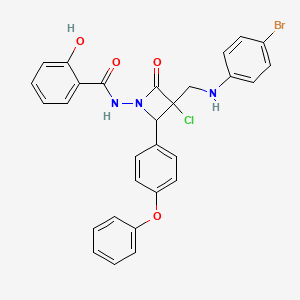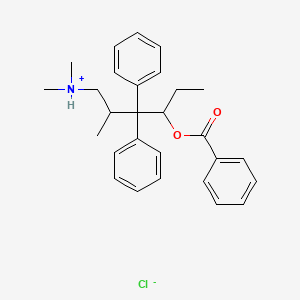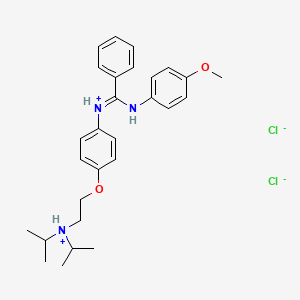
D-Myo-inositol-1,2,5,6-tetrakis-*phospha TE ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium: is a chemical compound with the empirical formula C6H16O18P4. It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of four phosphate groups attached to the inositol ring. This compound is used in various scientific research applications, particularly in the study of cellular signaling pathways and calcium-dependent processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods: : Industrial production methods for D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of inositol phosphates with different oxidation states.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis, resulting in the cleavage of phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products
Oxidation: Various inositol phosphates with altered oxidation states.
Substitution: Inositol derivatives with substituted phosphate groups.
Hydrolysis: Inositol and inorganic phosphate.
Applications De Recherche Scientifique
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is widely used in scientific research due to its role in cellular signaling. Some key applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and derivatives.
Biology: Studied for its role in regulating calcium-dependent processes and intracellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in diseases related to calcium signaling and metabolism.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium involves its interaction with cellular signaling pathways. The compound acts as a second messenger in the regulation of calcium-dependent processes. It binds to specific receptors and enzymes, modulating their activity and influencing intracellular calcium levels. This regulation is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Myo-inositol-1,3,4,5-tetrakis-phosphate ammonium: Another inositol phosphate with four phosphate groups, differing in the positions of the phosphate groups.
D-Myo-inositol-1,4,5-tris-phosphate trisodium salt: Contains three phosphate groups and is involved in similar signaling pathways.
D-Myo-inositol-1,2,3,4,5-pentakis-phosphate decasodium salt: Contains five phosphate groups and has distinct biological functions.
Uniqueness: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is unique due to its specific phosphorylation pattern, which allows it to interact with particular molecular targets and pathways. This specificity makes it a valuable tool in studying calcium-dependent signaling and related physiological processes .
Propriétés
Formule moléculaire |
C6H19NO18P4 |
|---|---|
Poids moléculaire |
517.11 g/mol |
Nom IUPAC |
azanium;[(1R,2R,3R,4R,5S,6R)-3,4-dihydroxy-2,5,6-triphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |
Clé InChI |
MPALWCVIGLCHDH-TYZYTZLSSA-N |
SMILES isomérique |
[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


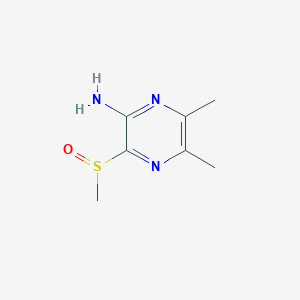
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)

![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)

